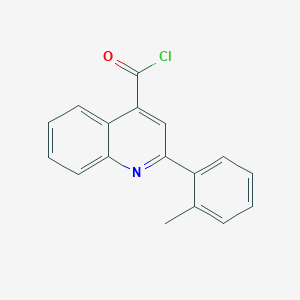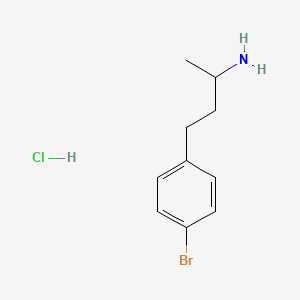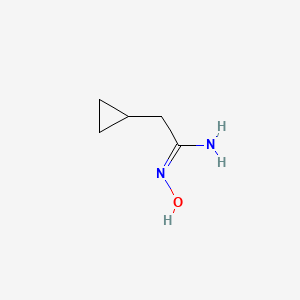
2-(2-methylphenyl)quinoline-4-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” is a product used for proteomics research . It has a molecular formula of C17H12ClNO and a molecular weight of 281.74 .
Molecular Structure Analysis
The molecular structure of “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” can be represented by the SMILES string: CC1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=C2)C (=O)Cl .Physical And Chemical Properties Analysis
The compound “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” has a molecular weight of 281.74 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Proteomics Research
2-(2-methylphenyl)quinoline-4-carbonyl Chloride: is utilized in proteomics research due to its reactivity and ability to interact with various proteins . It serves as a chemical probe to study protein structures, functions, and interactions, which is crucial for understanding cellular processes and disease mechanisms.
Drug Discovery
This compound plays a significant role as a scaffold in drug discovery. Its quinoline core is a versatile structure that can be modified to create new pharmacologically active molecules. It’s particularly valuable in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-microbial activities .
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-(2-methylphenyl)quinoline-4-carbonyl Chloride is a key intermediate. It’s used to construct complex organic molecules through various reactions, including nucleophilic and electrophilic substitutions, which are fundamental in creating new chemical entities .
Biological Activity Studies
The quinoline derivatives, including 2-(2-methylphenyl)quinoline-4-carbonyl Chloride , are studied for their biological activities. They are known to exhibit a range of biological responses, such as anti-tumor, anti-viral, and anti-bacterial properties, making them valuable in medicinal chemistry .
Industrial Chemistry Applications
This compound’s structural versatility extends to industrial applications, where it can be used in the synthesis of dyes, agrochemicals, and other industrial materials. Its stability and reactivity make it suitable for various chemical processes .
Environmental Impact Studies
Research into the environmental impact of chemical compounds includes 2-(2-methylphenyl)quinoline-4-carbonyl Chloride . Its synthesis and degradation pathways are studied to ensure that its use and disposal do not adversely affect the environment .
properties
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-6-2-3-7-12(11)16-10-14(17(18)20)13-8-4-5-9-15(13)19-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRHRVSOOAHNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)



![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)
![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)

![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)


![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2755339.png)